5-Fluoro-3-iso-pentoxybenzoyl chloride
Description
5-Fluoro-3-iso-pentoxybenzoyl chloride is a synthetic aromatic acyl chloride derivative characterized by a benzoyl chloride core substituted with a fluorine atom at the 5-position and an iso-pentoxy group (3-methylbutoxy) at the 3-position. The molecular formula is inferred as C₁₂H₁₄ClFO₂, with a calculated molecular weight of 244.68 g/mol. Acyl chlorides are highly reactive intermediates, commonly used in organic synthesis for constructing amides, esters, or ketones via nucleophilic acyl substitution. The fluorine substituent likely enhances lipophilicity and electron-withdrawing effects, while the branched iso-pentoxy group may influence steric interactions and solubility in nonpolar solvents.
Properties
IUPAC Name |
3-fluoro-5-(3-methylbutoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c1-8(2)3-4-16-11-6-9(12(13)15)5-10(14)7-11/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOLLMZAVDWFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxybenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-3-hydroxybenzoic acid and iso-pentanol.
Esterification: The hydroxy group of 5-fluoro-3-hydroxybenzoic acid is esterified with iso-pentanol in the presence of an acid catalyst, such as sulfuric acid, to form 5-fluoro-3-iso-pentoxybenzoic acid.
Chlorination: The carboxylic acid group of 5-fluoro-3-iso-pentoxybenzoic acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-3-iso-pentoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 5-fluoro-3-iso-pentoxybenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions (e.g., room temperature to 60°C).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Fluoro-3-iso-pentoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry:
Material Science: The compound can be used in the synthesis of functional materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable amide bonds. This reactivity is utilized in various applications, including bioconjugation and drug development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with 5-Chloro-N-(3-Fluorophenyl)-2-Methoxybenzamide (CAS 349088-26-2)
This benzamide derivative () shares a substituted aromatic core but differs in functional groups and substituents:
Key Differences :
- Functional Groups : The acyl chloride group in the target compound confers higher reactivity compared to the amide group in the benzamide derivative, which is more stable and resistant to hydrolysis.
- Substituent Effects : The iso-pentoxy group in the target compound introduces greater steric bulk and lipophilicity than the methoxy group in the benzamide. Fluorine at the 5-position (target) vs. chlorine at the 5-position (benzamide) may alter electronic properties and binding interactions in downstream reactions.
- Molecular Weight : The benzamide derivative’s higher molecular weight (279.69 g/mol vs. 244.68 g/mol) reflects its additional aromatic ring and amide functionality.
Broader Context: Acyl Chlorides vs. Anthocyanins
While anthocyanins like Callistephin chloride (pelargonidin-3-O-glucoside) and Ideain chloride (cyanidin-3-O-galactoside) () are flavonoid glycosides with aromatic systems, they differ fundamentally from synthetic acyl chlorides. Anthocyanins feature hydroxyl and glycosidic groups, rendering them polar, water-soluble, and biologically active (e.g., antioxidants). In contrast, this compound is nonpolar, reactive, and tailored for synthetic applications. This highlights the divergence between natural aromatic derivatives and engineered industrial intermediates.
Biological Activity
5-Fluoro-3-iso-pentoxybenzoyl chloride is an organic compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClFO2
- IUPAC Name : 3-fluoro-5-(3-methylbutoxy)benzoyl chloride
- Structure : The compound features a fluorine atom, an iso-pentoxy group, and a benzoyl chloride moiety, which contribute to its reactivity and biological interactions.
The primary mechanism of action for this compound involves its role as an acylating agent . It can acylate nucleophilic sites on biomolecules such as proteins, leading to the formation of stable amide bonds. This property is particularly useful in bioconjugation processes where modification of biomolecules is required for various applications in drug development and biological studies.
Antitumor Potential
Recent studies have indicated that compounds similar to this compound exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of camptothecin-related compounds have shown improved antitumor efficacy when fluorine atoms are incorporated into their structure. These modifications can lead to increased reactive oxygen species (ROS) production and apoptosis in cancer cells .
| Compound | Activity | Mechanism |
|---|---|---|
| 7h | Inhibits colorectal cancer cell colony formation | Increases ROS production, promotes apoptosis |
| SN38 | Similar Topoisomerase I inhibition | Does not affect DDX5 expression |
Bioconjugation Applications
The ability of this compound to modify biomolecules through acylation reactions makes it suitable for bioconjugation. This process is essential in the field of drug development, where attaching therapeutic agents to proteins or peptides can enhance their efficacy and specificity.
Research Findings
-
Synthesis and Characterization :
- The compound is synthesized starting from 5-fluoro-3-hydroxybenzoic acid and iso-pentanol through esterification followed by chlorination with thionyl chloride.
- Its unique structure contributes to its reactivity as an acylating agent.
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Comparative Analysis :
- Compared to similar compounds like 5-Fluoro-3-methoxybenzoyl chloride, the iso-pentoxy group introduces steric hindrance, potentially enhancing selectivity in chemical reactions.
- The increased lipophilicity due to the iso-pentoxy group may improve interaction with biological membranes, influencing its biological activity.
Case Studies
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
- Study on FL118 Derivatives : A study focused on the synthesis of FL118 derivatives found that introducing fluorine significantly improved cytotoxic properties against colorectal cancer cells. The derivative 7h showed remarkable efficacy by inhibiting cell migration and inducing apoptosis, highlighting the potential therapeutic applications of fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
